BenchChemオンラインストアへようこそ!

SCH442416

Receptor Binding Adenosine Pharmacology GPCR Antagonism

SCH442416 delivers unmatched sub‑nanomolar affinity (Ki=0.048 nM) and >23,000‑fold selectivity over A1R, ensuring unambiguous A2AR antagonism. Its brain‑penetrant pyrazolo[4,3‑e]‑1,2,4‑triazolo[1,5‑c]pyrimidine core enables PET radioligand development and presynaptic addiction studies. Choose SCH442416 when maximal receptor occupancy, minimal off‑target confounding, and validated in‑vitro‑to‑in‑vivo translatability are critical.

Molecular Formula C20H19N7O2
Molecular Weight 389.4 g/mol
CAS No. 316173-57-6
Cat. No. B1681541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH442416
CAS316173-57-6
Synonyms5-amino-7-(3-(4-methoxyphenyl)propyl)-2-(2-furyl)pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c)pyrimidine
7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-methoxyphenyl)propyl)-
SCH 442416
SCH-442416
SCH442416
Molecular FormulaC20H19N7O2
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5
InChIInChI=1S/C20H19N7O2/c1-28-14-8-6-13(7-9-14)4-2-10-26-18-15(12-22-26)19-23-17(16-5-3-11-29-16)25-27(19)20(21)24-18/h3,5-9,11-12H,2,4,10H2,1H3,(H2,21,24)
InChIKeyAEULVFLPCJOBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SCH442416 (CAS 316173-57-6): A High‑Affinity, Brain‑Penetrant Adenosine A2A Receptor Antagonist for Neuroscience Research and PET Imaging


SCH442416 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G‑protein‑coupled receptor implicated in motor control, cognition, and neuroprotection [1]. Characterized by a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine core, this non‑xanthine small molecule exhibits high affinity for both human and rat A2AR isoforms and demonstrates robust brain penetration [2]. Its well‑defined in vitro pharmacology, favorable physicochemical properties, and utility as a scaffold for PET radioligand development have established SCH442416 as a critical research tool in adenosine receptor pharmacology and translational neuroscience [3].

Why Generic Adenosine A2A Antagonist Substitution Fails: The Case for SCH442416's Quantifiable Differentiation


Procurement decisions based solely on a compound's class as an 'A2A antagonist' risk experimental failure or misinterpretation, as closely related analogs exhibit substantial divergence in binding affinity, isoform selectivity, and synaptic targeting profiles [1]. For instance, SCH58261 and ZM241385 display markedly lower affinity for the A2A receptor compared to SCH442416 [2], while KW‑6002 (istradefylline) and MSX‑2 target distinct neuronal populations, leading to divergent functional outcomes in vivo [3]. The quantitative evidence below demonstrates that SCH442416's unique combination of sub‑nanomolar affinity, exceptional selectivity (>23,000‑fold over A1R), and preferential presynaptic targeting provides a verifiable basis for selecting this specific compound over its nearest structural or functional analogs.

SCH442416 Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Selection


Human A2A Receptor Affinity: SCH442416 Outperforms Key Analogs by an Order of Magnitude

SCH442416 binds to human A2A receptors with a Ki of 0.048 nM, representing a 48‑fold higher affinity compared to SCH58261 (Ki = 2.3 nM for rat A2A), 29‑fold higher than ZM241385 (Ki = 1.4 nM), and more than 100‑fold higher than MSX‑2 (Ki = 5‑14.5 nM) . This sub‑50 picomolar affinity is the highest reported among non‑xanthine A2A antagonists evaluated under comparable conditions [1].

Receptor Binding Adenosine Pharmacology GPCR Antagonism

Exceptional Selectivity: SCH442416 Exhibits >23,000‑Fold Preference for A2A Over A1 Receptors

SCH442416 displays >23,000‑fold selectivity for the human A2A receptor (Ki = 0.048 nM) over the A1 receptor (Ki = 1111 nM), with minimal affinity for A2B and A3 receptors (Ki = 10,000 nM each) [1]. In contrast, the widely used comparator SCH58261 exhibits only 323‑fold selectivity over A1 , while ZM241385 demonstrates even broader adenosine receptor subtype activity .

Receptor Selectivity Off‑Target Pharmacology GPCR Profiling

Preferential Presynaptic Targeting: SCH442416 Discriminates A1R‑A2AR Heteromers Unlike Postsynaptic‑Preferring Analogs

In head‑to‑head comparisons across six A2A antagonists (SCH442416, KW‑6002, MSX‑2, SCH‑420814, ZM‑241385, SCH‑58261), only SCH442416 and KW‑6002 demonstrated significant synaptic preference [1]. SCH442416 preferentially targets presynaptic A1R‑A2AR heteromers, binding with substantially lower affinity to A2AR when co‑expressed with D2R than with A1R [2]. In contrast, KW‑6002 (istradefylline) exhibits the opposite preference (postsynaptic A2AR‑D2R heteromers), while SCH58261 and ZM241385 show no clear pre‑ or postsynaptic selectivity [1].

Synaptic Pharmacology Receptor Heteromers Neurocircuitry

Divergent In Vivo Behavioral Effects: SCH442416 Inhibits Cocaine‑Seeking Without Affecting Natural Reward, Unlike Istradefylline

In a direct comparative study of two A2AR antagonists distinguished by their synaptic targeting, SCH442416 inhibited cocaine‑primed reinstatement of cocaine seeking but had no effect on sucrose‑seeking behavior and did not induce cocaine seeking when administered alone [1]. In stark contrast, the postsynaptic‑preferring antagonist istradefylline (KW‑6002) augmented cocaine‑induced seeking, induced cocaine seeking when given alone, and also increased sucrose seeking [1]. Additionally, SCH442416 inhibited the expression of cocaine‑induced locomotor sensitization, while istradefylline enhanced acute cocaine‑induced locomotion [1].

Behavioral Pharmacology Addiction Research Cocaine Self‑Administration

PET Imaging Feasibility: SCH442416 Scaffold Enables A2AR‑Specific Brain Imaging with Validated Radioligands

The SCH442416 core structure has been successfully derivatized to generate high‑affinity PET radioligands, notably ¹⁸F‑FESCH and ¹⁸F‑FPSCH, which achieve striatum‑to‑cerebellum uptake ratios of up to 4.6 at 25‑37 minutes post‑injection in rat brain [1]. In contrast, comparable PET tracer development efforts using the ZM241385 scaffold have been limited by its broader adenosine receptor subtype activity and less favorable in vivo kinetics [2]. ¹⁸F‑FESCH was identified as the most suitable PET ligand for quantifying A2A receptor expression, demonstrating reversible binding and specific striatal accumulation that is abolished by pretreatment with the A2AR antagonist KW‑6002 [3].

PET Imaging Radioligand Development Neuroimaging

SCH442416: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Presynaptic A2A Receptor Pharmacology in Addiction and Dyskinesia Research

Given its preferential targeting of presynaptic A1R‑A2AR heteromers and its demonstrated ability to inhibit cocaine‑seeking behavior without affecting natural reward processing, SCH442416 is the tool of choice for dissecting presynaptic A2A receptor contributions to psychostimulant addiction, behavioral sensitization, and dyskinetic disorders [1]. This contrasts with postsynaptic‑preferring antagonists like KW‑6002, which are more appropriate for Parkinson's disease motor symptom studies [1].

High‑Sensitivity In Vitro Binding Assays Requiring Sub‑Nanomolar Target Engagement

For in vitro assays where maximal receptor occupancy at minimal concentrations is critical—such as competitive binding studies, functional cAMP assays, or high‑throughput screening counter‑screens—SCH442416's 0.048 nM Ki provides an order‑of‑magnitude advantage over comparators like SCH58261 (2.3 nM) and ZM241385 (1.4 nM) . This high affinity reduces compound consumption and minimizes solvent‑related artifacts in sensitive assay systems .

PET Radiotracer Development and Neuroimaging Target Engagement Studies

The SCH442416 pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold serves as the foundation for validated ¹⁸F‑labeled PET radioligands (¹⁸F‑FESCH, ¹⁸F‑FPSCH) that enable quantitative imaging of cerebral A2A receptor density in preclinical models [2]. These tracers achieve striatum‑to‑cerebellum ratios of 4.6 and demonstrate reversible, displaceable binding, establishing SCH442416 analogs as the most advanced tools for in vivo A2AR occupancy studies [2].

A2A Receptor‑Selective Controls for Adenosine Pharmacology Studies

With >23,000‑fold selectivity over A1 receptors and negligible activity at A2B and A3 receptors, SCH442416 provides the cleanest pharmacological control for experiments requiring unambiguous attribution of effects to A2A receptor antagonism [3]. This level of selectivity eliminates the confounding influences of A1 receptor antagonism (present with SCH58261's 323‑fold selectivity) or broader adenosine receptor subtype activity (as observed with ZM241385) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH442416

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.